molecular formula C11H16N2O5S B11054224 Ethyl 5-{[(1,1-dioxidotetrahydrothiophen-3-yl)amino]methyl}-1,2-oxazole-3-carboxylate

Ethyl 5-{[(1,1-dioxidotetrahydrothiophen-3-yl)amino]methyl}-1,2-oxazole-3-carboxylate

Cat. No.: B11054224
M. Wt: 288.32 g/mol
InChI Key: ASHOLFDXMIXCQN-UHFFFAOYSA-N
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Description

Ethyl 5-{[(1,1-dioxidotetrahydrothiophen-3-yl)amino]methyl}-1,2-oxazole-3-carboxylate is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, a thiophene ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-{[(1,1-dioxidotetrahydrothiophen-3-yl)amino]methyl}-1,2-oxazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{[(1,1-dioxidotetrahydrothiophen-3-yl)amino]methyl}-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the oxazole and thiophene rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, alkylating agents, and other electrophiles under controlled temperature and solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 5-{[(1,1-dioxidotetrahydrothiophen-3-yl)amino]methyl}-1,2-oxazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-{[(1,1-dioxidotetrahydrothiophen-3-yl)amino]methyl}-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may activate G protein-gated inwardly-rectifying potassium (GIRK) channels, leading to changes in cellular signaling and function .

Comparison with Similar Compounds

Ethyl 5-{[(1,1-dioxidotetrahydrothiophen-3-yl)amino]methyl}-1,2-oxazole-3-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H16N2O5S

Molecular Weight

288.32 g/mol

IUPAC Name

ethyl 5-[[(1,1-dioxothiolan-3-yl)amino]methyl]-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C11H16N2O5S/c1-2-17-11(14)10-5-9(18-13-10)6-12-8-3-4-19(15,16)7-8/h5,8,12H,2-4,6-7H2,1H3

InChI Key

ASHOLFDXMIXCQN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)CNC2CCS(=O)(=O)C2

Origin of Product

United States

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